Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate
Overview
Description
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate is a complex organic compound with a unique structure that includes both allyl and benzyl groups attached to a dioxopiperazine ring
Preparation Methods
The synthesis of Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of allyl and benzyl derivatives with a piperazine ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl groups are replaced by other functional groups.
Scientific Research Applications
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside: This compound also contains benzyl groups but differs in its sugar-based structure.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities
This compound stands out due to its unique combination of allyl and benzyl groups attached to a dioxopiperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-benzyl-3,6-dioxo-2-prop-2-enylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-7-13-15(20)17(10-12-8-5-4-6-9-12)11-14(19)18(13)16(21)22-2/h3-6,8-9,13H,1,7,10-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHNLWCLFSCDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(C(=O)N(CC1=O)CC2=CC=CC=C2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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